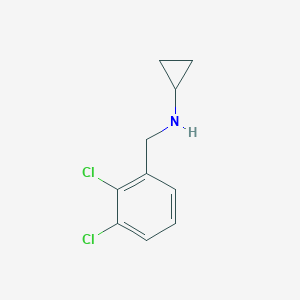
Cyclopropyl-(2,3-dichloro-benzyl)-amine
概要
説明
Cyclopropyl-(2,3-dichloro-benzyl)-amine is a chemical compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with two chlorine atoms at the 2 and 3 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2,3-dichloro-benzyl)-amine typically involves the reaction of cyclopropylamine with 2,3-dichlorobenzyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclopropyl-(2,3-dichloro-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
科学的研究の応用
Cyclopropyl-(2,3-dichloro-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopropyl-(2,3-dichloro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, while the dichlorobenzyl moiety can modulate its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide
- 2,3-Dichlorobenzoyl chloride
- 2-[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-ethanol
Uniqueness
Cyclopropyl-(2,3-dichloro-benzyl)-amine is unique due to its combination of a cyclopropyl group and a dichlorobenzyl moiety, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and specificity compared to other similar compounds.
生物活性
Cyclopropyl-(2,3-dichloro-benzyl)-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a dichlorobenzyl moiety. The presence of the cyclopropyl group enhances the lipophilicity of the compound, allowing for better membrane penetration. The dichlorobenzyl part can interact with various biological targets, potentially modulating enzyme activity or receptor functions.
The biological activity of cyclopropyl derivatives often stems from their ability to undergo electrophilic reactions. The cyclopropane ring can open under enzymatic conditions, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This mechanism has been observed in various studies where cyclopropane derivatives exhibited significant enzyme inhibition and antimicrobial properties .
Biological Activities
- Antimicrobial Activity : Cyclopropyl derivatives have shown promising results as antimicrobial agents. For instance, compounds containing cyclopropyl groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Enzyme Inhibition : The compound's ability to inhibit enzymes has been documented in several studies. For example, cyclopropyl derivatives have been shown to inhibit 17β-HSD3 with IC50 values in the nanomolar range, indicating potent activity against this target .
- Antitumor Activity : Some cyclopropane-containing compounds have demonstrated antitumor properties by inducing apoptosis in cancer cells through various pathways, including modulation of cell cycle proteins and activation of caspases .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of substituted aryl benzylamines, including cyclopropyl derivatives, found that these compounds had significant antibacterial activity against strains such as E. coli and MRSA. The structure-activity relationship (SAR) indicated that increased lipophilicity correlated with enhanced antimicrobial potency .
- Enzyme Inhibition Profile : Another investigation focused on the inhibitory effects of this compound on various enzymes involved in metabolic processes. Results showed that it effectively inhibited key enzymes involved in steroid metabolism, which could have implications for therapeutic applications in hormone-related disorders .
Data Table: Biological Activities Summary
特性
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVKUQRRKDPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














